5,5'-Diheptadecyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Diheptadecyl-2,2’-bipyridine: is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions. This particular compound features long heptadecyl chains attached to the bipyridine core, which can influence its solubility and interaction with other molecules. Bipyridine derivatives are widely used in various fields, including coordination chemistry, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diheptadecyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which uses palladium catalysts to couple halogenated pyridines with heptadecylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Diheptadecyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The heptadecyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: 5,5’-Diheptadecyl-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique photophysical properties, making them useful in materials science and optoelectronics .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They can interact with metal ions in biological systems, influencing various biochemical pathways .
Industry: In the industrial sector, 5,5’-Diheptadecyl-2,2’-bipyridine and its complexes are used in catalysis, particularly in processes involving hydrogenation and oxidation reactions .
Mechanism of Action
The mechanism by which 5,5’-Diheptadecyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, forming stable complexes with metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation and oxidation . The long heptadecyl chains can influence the solubility and interaction of the compound with other molecules, potentially affecting its overall activity .
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the heptadecyl chains.
4,4’-Diheptadecyl-2,2’-bipyridine: A similar compound with heptadecyl chains at different positions.
5,5’-Dimethyl-2,2’-bipyridine: A derivative with shorter methyl groups instead of heptadecyl chains.
Uniqueness: 5,5’-Diheptadecyl-2,2’-bipyridine is unique due to its long heptadecyl chains, which can significantly influence its physical properties, such as solubility and interaction with other molecules. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of liquid-crystalline materials .
Properties
CAS No. |
783337-21-3 |
---|---|
Molecular Formula |
C44H76N2 |
Molecular Weight |
633.1 g/mol |
IUPAC Name |
5-heptadecyl-2-(5-heptadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C44H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-35-37-43(45-39-41)44-38-36-42(40-46-44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-40H,3-34H2,1-2H3 |
InChI Key |
XNZFHRFPKYBQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.